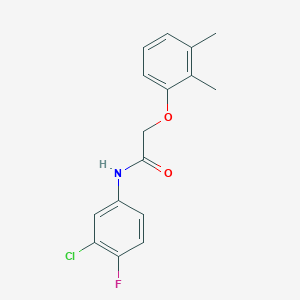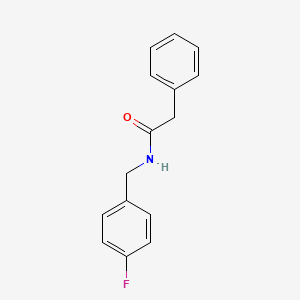![molecular formula C21H19N3O3S B5707214 N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5707214.png)
N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide, also known as PEPB, is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Mechanism of Action
N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide exerts its therapeutic effects through multiple mechanisms of action. In cancer research, N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR pathway. In inflammation research, N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide inhibits the activation of NF-κB by blocking the phosphorylation and degradation of IκBα. In neurodegenerative disorder research, N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide protects neurons from oxidative stress by activating the Nrf2/ARE pathway and preventing the formation of amyloid-β plaques by inhibiting the aggregation of amyloid-β peptides.
Biochemical and Physiological Effects:
N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide has been shown to have various biochemical and physiological effects in different disease models. In cancer research, N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide inhibits the proliferation and migration of cancer cells, induces apoptosis, and inhibits angiogenesis. In inflammation research, N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide reduces the production of pro-inflammatory cytokines, inhibits the activation of NF-κB, and protects against acute lung injury. In neurodegenerative disorder research, N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide protects neurons from oxidative stress, prevents the formation of amyloid-β plaques, and improves cognitive function.
Advantages and Limitations for Lab Experiments
N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. However, N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide also has some limitations, including its relatively low potency and selectivity for certain disease targets.
Future Directions
There are several future directions for N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide research, including the development of more potent and selective analogs, the investigation of its pharmacokinetics and pharmacodynamics, and the exploration of its potential therapeutic applications in other diseases. Moreover, the combination of N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide with other drugs or therapeutic modalities may enhance its therapeutic efficacy and reduce its potential side effects.
Synthesis Methods
N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide is synthesized through a multi-step process that involves the reaction of 4-aminobenzoic acid with ethyl chloroformate to form ethyl 4-aminobenzoate. The resulting compound is then reacted with hydrazine hydrate to form ethyl 4-hydrazinobenzoate. The final step involves the reaction of ethyl 4-hydrazinobenzoate with phenylsulfonyl chloride and benzoyl chloride to form N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide.
Scientific Research Applications
N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB. In neurodegenerative disorder research, N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide has been shown to protect neurons from oxidative stress and prevent the formation of amyloid-β plaques.
properties
IUPAC Name |
N-[3-[(E)-N-(benzenesulfonamido)-C-methylcarbonimidoyl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S/c1-16(23-24-28(26,27)20-13-6-3-7-14-20)18-11-8-12-19(15-18)22-21(25)17-9-4-2-5-10-17/h2-15,24H,1H3,(H,22,25)/b23-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEIRSHLVEUPMOK-XQNSMLJCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNS(=O)(=O)C1=CC=CC=C1)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NS(=O)(=O)C1=CC=CC=C1)/C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-{(1E)-1-[2-(phenylsulfonyl)hydrazinylidene]ethyl}phenyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-2-naphthylacetamide](/img/structure/B5707135.png)

![4-[(2,4-dimethylphenoxy)acetyl]morpholine](/img/structure/B5707144.png)

![2-(2-chlorophenyl)-8,9-dimethyl-7-[2-(4-morpholinyl)ethyl]-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5707149.png)


![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-3,3-dimethylbutanamide](/img/structure/B5707169.png)

![2-methyl-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5707176.png)
![7-[(pentamethylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5707179.png)
![N-(3-acetylphenyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5707208.png)

